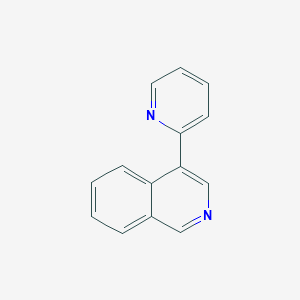
4-Pyridin-2-yl-isoquinoline
Übersicht
Beschreibung
4-Pyridin-2-yl-isoquinoline is a compound with the molecular formula C14H10N2 . It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form benzo [b]azabenzene .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .Molecular Structure Analysis
The molecular structure of 4-Pyridin-2-yl-isoquinoline consists of a benzene ring fused with a pyridine moiety, forming benzo [b]azabenzene . Further structural analysis can be found in the references .Chemical Reactions Analysis
The synthesis of 4-Pyridin-2-yl-isoquinoline involves a catalyst-free synthesis utilizing N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridin-2-yl-isoquinoline can be found in the references .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionally Substituted Derivatives
- 4-Pyridin-2-yl-isoquinoline serves as a key compound in the synthesis of various functionally substituted isoquinoline and pyridopyridines derivatives. This synthesis involves reactions with different reagents to yield a variety of structural derivatives with potential applications in various fields of chemistry and pharmacology (Elmaati & El‐Taweel, 2002).
Reductively Removable Directing Group in Catalysis
- The compound has been utilized as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation processes. This application is significant in synthesizing an isoquinoline backbone, showcasing broad substrate scope and high regioselectivity (Zhai et al., 2017).
Reaction Mechanism Studies
- Investigations into the reaction mechanisms involving isoquinoline derivatives, including 4-Pyridin-2-yl-isoquinoline, have been conducted using oxygen-18 as a tracer. This research offers insights into the reaction pathways and mechanisms, contributing to a deeper understanding of organic synthesis processes (Ōae et al., 1963).
Multicomponent Synthesis and Catalysis
- The compound is involved in multicomponent reactions, like the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, using heterogeneous nanocatalysts. These syntheses demonstrate its versatility in creating complex molecular structures (Maleki, 2014).
Use in Multicomponent Reaction Development
- 4-Pyridin-2-yl-isoquinoline has been used in developing copper-catalyzed multicomponent reactions. These reactions are significant in sustainable synthesis processes, highlighting the compound's role in green chemistry (Sen et al., 2022).
Inhibitor Synthesis for Biological Applications
- It has been utilized in the synthesis of potent inhibitors for biological targets such as cyclin-dependent kinases, showcasing its potential in drug discovery and medicinal chemistry (Huang et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-pyridin-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHUJNATIRHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-2-yl-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



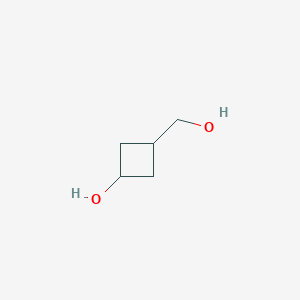
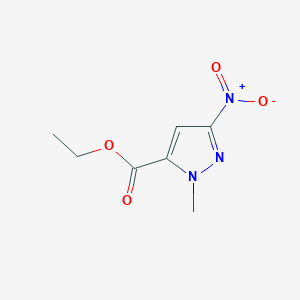
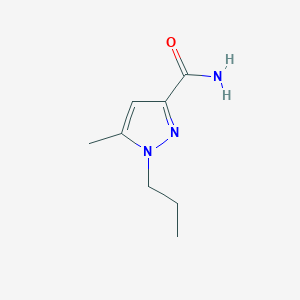
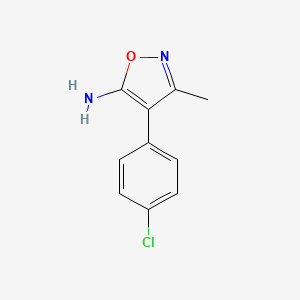
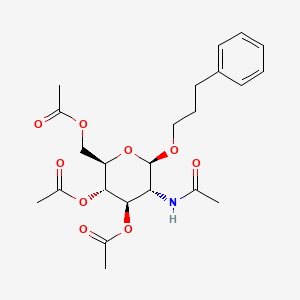
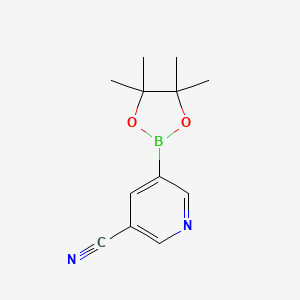
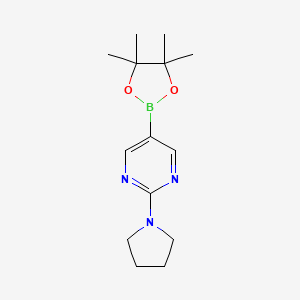
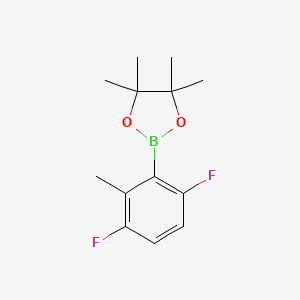
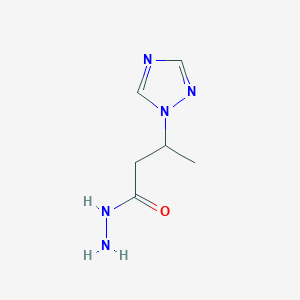
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)
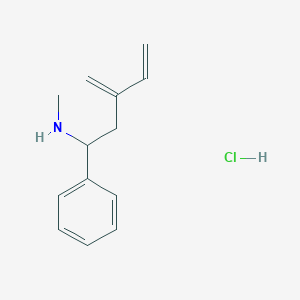
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
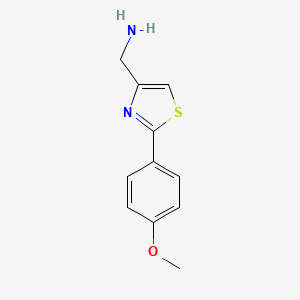
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)